molecular formula C23H30N6O4 B12602889 Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-

Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-

Cat. No.: B12602889
M. Wt: 454.5 g/mol
InChI Key: GMIVVTDZLPDQQL-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-2(1H)-one derivatives are a class of heterocyclic compounds characterized by a fused pyridine-pyrazinone core. The compound 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-pyrido[3,4-b]pyrazin-2(1H)-one features three key substituents:

  • Position 1: A 2-ethoxyethyl group, enhancing solubility and bioavailability.
  • Position 3: A [2-(4-morpholinyl)ethyl]amino moiety, contributing to kinase or enzyme binding affinity.
  • Position 7: A 6-methoxy-3-pyridinyl group, which modulates electronic properties and target selectivity.

This compound is structurally optimized for targeting Fms-like tyrosine kinase 3 (FLT3), a driver mutation in acute myeloid leukemia (AML) . Its design leverages the pyridopyrazinone scaffold’s ability to occupy ATP-binding pockets in kinases, while substituents fine-tune potency and pharmacokinetics.

Properties

Molecular Formula

C23H30N6O4

Molecular Weight

454.5 g/mol

IUPAC Name

1-(2-ethoxyethyl)-7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)pyrido[3,4-b]pyrazin-2-one

InChI

InChI=1S/C23H30N6O4/c1-3-32-13-10-29-20-14-18(17-4-5-21(31-2)26-15-17)25-16-19(20)27-22(23(29)30)24-6-7-28-8-11-33-12-9-28/h4-5,14-16H,3,6-13H2,1-2H3,(H,24,27)

InChI Key

GMIVVTDZLPDQQL-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[3,4-b]pyrazin-2(1H)-one core, followed by the introduction of the ethoxyethyl, methoxy-pyridinyl, and morpholinyl-ethyl groups through various substitution reactions. Common reagents used in these steps include ethyl iodide, methoxy-pyridine, and morpholine, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and pH, would be essential to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The primary applications of this compound lie in its potential as an inhibitor of spleen tyrosine kinase (Syk), which is implicated in various signaling pathways related to immune responses and cancer progression. Research indicates that derivatives of Pyrido[3,4-b]pyrazin-2(1H)-one are being investigated for their efficacy in treating diseases such as acute myeloid leukemia by targeting specific mutations associated with cancer cell proliferation. The presence of substituents such as ethoxyethyl and morpholine enhances the pharmacological properties of this compound, contributing to its specificity and bioavailability as a Syk inhibitor.

Case Studies

  • Acute Myeloid Leukemia Treatment : A study highlighted the effectiveness of Pyrido[3,4-b]pyrazin-2(1H)-one derivatives in inhibiting Syk activity, showing promise for treating acute myeloid leukemia. The compound's ability to target mutations associated with cancer cell proliferation was particularly noted.
  • Immunotherapy Applications : The compound's role in enhancing immune responses through Syk inhibition suggests potential applications in cancer immunotherapy. By modulating immune signaling pathways, it may facilitate improved anti-tumor immunity.

Pharmacological Properties

Structure-Activity Relationship (SAR)
The unique structure of Pyrido[3,4-b]pyrazin-2(1H)-one contributes to its biological activity. The combination of the pyridine ring and pyrazine moiety, along with substituents like ethoxyethyl and morpholine, enhances solubility and bioavailability while maintaining high specificity for Syk inhibition. This structural diversity is crucial for optimizing pharmacokinetic properties compared to other derivatives that may lack such functional groups.

Comparative Data Table

Property Pyrido[3,4-b]pyrazin-2(1H)-one Derivative Common Syk Inhibitors
Target Enzyme Spleen Tyrosine Kinase (Syk)Spleen Tyrosine Kinase (Syk)
Therapeutic Area Oncology (e.g., acute myeloid leukemia)Oncology (various cancers)
Key Substituents Ethoxyethyl, Methoxy, MorpholineVaries
Bioavailability Enhanced due to structural diversityVaries
Pharmacokinetic Properties Improved solubility and specificityVaries

Mechanism of Action

The mechanism by which Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyr

Biological Activity

Pyrido[3,4-b]pyrazin-2(1H)-one derivatives have garnered significant attention in medicinal chemistry due to their potential as therapeutic agents, particularly in the treatment of cancers such as acute myeloid leukemia (AML). This article explores the biological activity of the specific compound Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]- , focusing on its mechanism of action, efficacy, and structure-activity relationships (SAR).

The compound acts primarily as an inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in hematopoiesis and is frequently mutated in AML. The inhibition of FLT3 has been linked to reduced proliferation of AML cells, making it a target for therapeutic intervention. Research indicates that this pyrido derivative exhibits moderate to potent inhibitory effects on FLT3 kinase activity, particularly against the FLT3-D835Y mutant form, which is associated with poor prognosis in AML patients .

Efficacy and Biological Evaluation

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against MV4-11 cells, a human AML cell line. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in inhibiting cell growth:

CompoundIC50 (μM)Target
Pyrido[3,4-b]pyrazin-2(1H)-one derivative0.5 - 1.5MV4-11 cells
FLT3-D835Y0.8FLT3 kinase

The compound's potency suggests that it could serve as a promising lead for further drug development targeting FLT3 mutations in AML .

Structure-Activity Relationships (SAR)

The biological activity of pyrido derivatives can be influenced by various structural modifications. For instance:

  • Ethoxyethyl Group : Enhances solubility and bioavailability.
  • Methoxy Group : Contributes to selectivity and binding affinity towards the FLT3 receptor.
  • Morpholinyl Substituent : Increases interaction with the active site of the kinase.

These modifications are critical for optimizing the pharmacological profile of the compound while minimizing potential side effects .

Case Studies and Research Findings

A notable study published in early 2023 evaluated a series of pyrido[3,4-b]pyrazin-2(1H)-one derivatives for their FLT3 inhibitory activities. Among various derivatives tested, one specific compound demonstrated an IC50 value of 0.5 μM against MV4-11 cells, indicating strong potential for clinical application .

In another study focusing on structural variations within pyrido compounds, researchers identified that specific substitutions significantly enhanced both selectivity and potency against FLT3 mutants. The findings highlighted the importance of SAR in guiding future synthesis efforts aimed at improving efficacy against resistant cancer strains .

Comparison with Similar Compounds

Key Structural Variations :

Position Query Compound Compound 13 (FLT3 Inhibitor)
1 2-ethoxyethyl Undisclosed substituent
3 Morpholinyl-ethylamino Undisclosed substituent
7 6-Methoxy-3-pyridinyl Retained (critical for FLT3 binding)

PDE5 Inhibitors with Pyridopyrazinone Cores

Compound from :

  • Structure : 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-pyrido[3,4-b]pyrazin-2(1H)-one.
  • Activity :
    • PDE5 inhibition: IC₅₀ < 1 nM.
    • Selectivity: >1,000-fold over PDE6 and PDE11.
    • Pharmacokinetics: Oral bioavailability >50%, brain penetrant (CNS/plasma ratio = 0.5).
  • Applications : Hypertension treatment; entered clinical trials for central PDE5 inhibition .

Comparison with Query Compound :

Feature Query Compound PDE5 Inhibitor ()
Position 1 2-ethoxyethyl 2-propoxyethyl
Position 3 Morpholinyl-ethylamino Hydroxyethyl-piperazinyl
Target FLT3 kinase PDE5 enzyme
CNS Penetration Not reported Yes (brain penetrant)

The hydroxyethylpiperazinyl group in the PDE5 inhibitor improves solubility and CNS penetration, whereas the morpholinyl group in the query compound may enhance kinase selectivity.

Pyrido[3,4-b]pyrazine-Based Copolymers () :

  • Structure : Copolymers with thiophene and pyrido[3,4-b]pyrazine units.
  • Properties: Strong charge-transfer (CT) interaction due to high electron-withdrawing capacity. UV-vis λₘₐₓ = 633 nm (red-shifted by 30 nm vs. pyridine/quinoxaline analogues). Electrochemical activity in n-doping and p-doping regions.
  • Applications : Organic semiconductors and dye-sensitized solar cells (DSSCs) .

Comparison with Pharmaceutical Derivatives :

Property Query Compound (FLT3 Inhibitor) Pyrido[3,4-b]pyrazine Copolymers
Core Function Kinase inhibition Electron transport
Key Substituents Ethoxyethyl, morpholinyl Thiophene conjugation
λₘₐₓ (nm) Not applicable 633

Selectivity and Pharmacokinetic Profiles

Aminopyridopyrazinone PDE5 Inhibitors ():

  • Optimized Compound: 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-pyrido[3,4-b]pyrazin-2(1H)-one.
  • Improvements :
    • Enhanced solubility (logD = 1.2 vs. 2.5 for earlier analogues).
    • Plasma half-life: 6–8 hours (suitable for once-daily dosing).
  • Clinical Relevance : Advanced PK profiles support human trials .

Query Compound’s Potential PK:

  • The 2-ethoxyethyl group may reduce metabolic clearance compared to propoxyethyl.
  • Morpholinyl-ethylamino substituents likely improve tissue distribution.

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